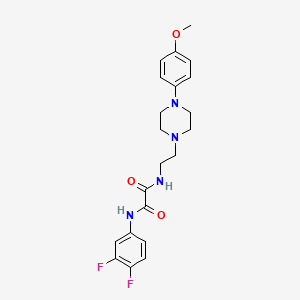

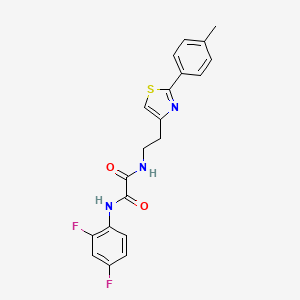

![molecular formula C20H21NO2S2 B2904245 N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-2-phenylbutanamide CAS No. 2097931-95-6](/img/structure/B2904245.png)

N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-2-phenylbutanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2,2’-Bithiophene is an organic compound that is a colorless solid, although commercial samples are often greenish . It is the most common of the three isomers with formula (C4H3S)2 . The compound is typically prepared by cross-coupling starting from 2-halothiophenes .

Synthesis Analysis

2,2’-Bithiophene and thieno[3,2-b]thiophene were polymerized separately with bis(2,3-dialkylthienyl)benzo[1,2-b:4,5-b’]dithiophene by Stille coupling reactions to afford new conjugated polymer PBDTT-2T and PBDTT-TT .Molecular Structure Analysis

The molecular structure of 2,2’-bithiophene is available as a 2D Mol file or as a computed 3D SD file . The 3D structure may be viewed using Java or Javascript .Chemical Reactions Analysis

2,2’-Bithiophene and thieno[3,2-b]thiophene were polymerized separately with bis(2,3-dialkylthienyl)benzo[1,2-b:4,5-b’]dithiophene by Stille coupling reactions .Physical And Chemical Properties Analysis

2,2’-Bithiophene has a molecular weight of 166.26 g/mol . The polymers showed band gaps about 1.90 eV and the highest occupied molecular orbital (HOMO) energy levels below -5.20 eV .科学的研究の応用

Phototoxic Activities of Thiophenes

Research on thiophenes has shown significant inhibition activities against human cancer cell lines when exposed to long-wavelength ultraviolet light. Compounds derived from Echinops latifolius demonstrated phototoxic effects, suggesting potential applications in photodynamic therapy for cancer treatment (Yi Wang et al., 2007).

Synthesis and Polymer Applications

Bithiophene derivatives have been synthesized through palladium-catalyzed arylation reactions, enabling the creation of diarylated bithiophenes with potential applications in conducting polymers and electronic devices (Aya Yokooji et al., 2004). Additionally, electrochemical polymerization of bithiophene in the presence of a sulfated poly(β-hydroxyether) produced thin films with excellent mechanical properties and semiconducting behavior, indicating their use in flexible electronics (Jie Ding et al., 2000).

Organic Solar Cells

Star-shaped molecules with a triphenylamine core and dicyanovinyl end groups, incorporating bithiophene as a π bridge, have been synthesized for use as donor materials in organic solar cells. These compounds exhibit broad absorption bands and high power conversion efficiency, highlighting their potential in photovoltaic applications (Jing Zhang et al., 2011).

Hole-Transporting Materials

Thiophene-based molecules have been developed as hole-transporting materials (HTMs) for perovskite solar cells, achieving high power conversion efficiencies. This research suggests that thiophene derivatives can be effective alternatives to traditional HTMs, with potential for lower cost and simplified synthesis (Hairong Li et al., 2014).

Antifungal Activity

A study on N-(pyridine-2-methyl)-2-(4-chlorophenyl)-3-methylbutanamide, a compound with structural similarities to the requested chemical, demonstrated good antifungal activity against various plant pathogens. This indicates the potential of bithiophene derivatives in developing new antifungal agents (Xue Si, 2009).

Safety and Hazards

作用機序

Target of Action

Similar compounds based on the 2,2’-bithiophene core have been studied as hole-transport materials (htms) for perovskite solar cells (pscs) . The role of HTMs is to facilitate the movement of positive charges or ‘holes’ from the perovskite layer to the electrode in solar cells .

Mode of Action

In the context of pscs, htms generally work by accepting ‘holes’ from the perovskite layer and transporting them to the electrode, thereby contributing to the generation of electric current .

Pharmacokinetics

Pharmacokinetics typically applies to substances that are administered to living organisms, and this compound is studied in the context of materials science rather than biological applications .

Result of Action

In the context of PSCs, the compound would contribute to the generation of electric current by facilitating the transport of 'holes’ .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound . For instance, ambient temperature, amount of sunlight, air, soil, water, and pH of the water soil in which an organism lives can affect the performance of PSCs .

特性

IUPAC Name |

N-[2-hydroxy-2-(5-thiophen-2-ylthiophen-2-yl)ethyl]-2-phenylbutanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO2S2/c1-2-15(14-7-4-3-5-8-14)20(23)21-13-16(22)17-10-11-19(25-17)18-9-6-12-24-18/h3-12,15-16,22H,2,13H2,1H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDWIEEOSINJYOA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)C(=O)NCC(C2=CC=C(S2)C3=CC=CS3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

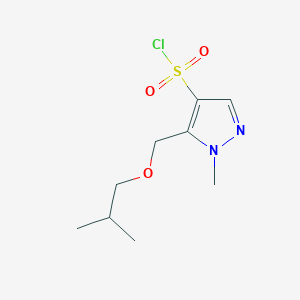

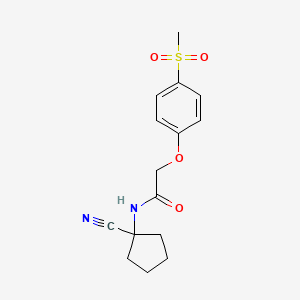

![N-(4-bromophenyl)-2-[5-(4-ethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B2904163.png)

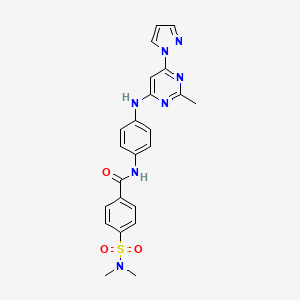

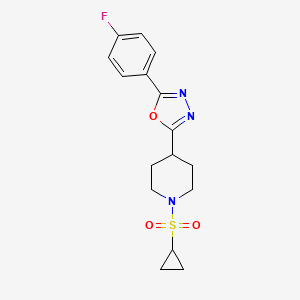

![N-(4-methylphenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide](/img/structure/B2904164.png)

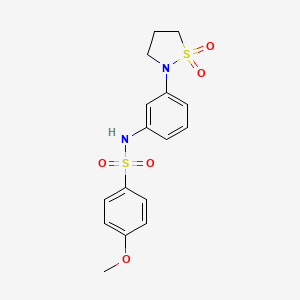

![N-(benzo[d][1,3]dioxol-5-yl)-2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2904166.png)

![ethyl 2-[(4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl]acetate](/img/structure/B2904167.png)

![2-[1-(2-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2904176.png)

![3-bromo-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2904183.png)

![1-[(3-Chlorophenyl)sulfanyl]-3-[4-(4-fluorophenyl)piperazino]-2-propanol](/img/structure/B2904184.png)